molecular formula C17H28O2 B1655284 5-Undecylbenzene-1,3-diol CAS No. 34155-91-4

5-Undecylbenzene-1,3-diol

Cat. No. B1655284
CAS RN: 34155-91-4
M. Wt: 264.4 g/mol
InChI Key: SXRLJXDYAKBNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Undecylbenzene-1,3-diol is a natural product found in Aegiceras corniculatum and Persoonia elliptica with data available.

Scientific Research Applications

Volumetric Properties

1-Phenylundecane, a compound related to 5-Undecylbenzene-1,3-diol, has been studied for its volumetric properties under various temperatures and pressures. The research by Milhet, Baylaucq, and Boned (2005) provided insights into its density, isobaric thermal expansivity, and isothermal compressibility, which are crucial for understanding its physical behavior in different conditions (Milhet, Baylaucq, & Boned, 2005).

Antibacterial Screening

In the realm of medicinal chemistry, this compound derivatives have been synthesized and evaluated for antibacterial properties. Juneja et al. (2013) synthesized novel bis-isoxazolyl/pyrazolyl-1,3-diols and assessed their antibacterial activity, providing insights into potential medical applications (Juneja et al., 2013).

Nano-composite Adsorbents

The compound 4-dodecyl-6-((4-(hexyloxy)phenyl)diazenyl) benzene-1,3-diol, structurally similar to this compound, has been used in the development of nano-composite adsorbents for detecting and recovering cerium(III) ions. This research by Awual et al. (2015) highlights its potential in environmental and analytical chemistry applications (Awual et al., 2015).

Synthesis of Redox-Active Ligands

2,5-Diformylbenzene-1,4-diol has been used as a starting compound for synthesizing ditopic hydroquinone-based ligands, as reported by Kretz et al. (2007). This illustrates the compound's role in creating complex molecules with potential applications in materials science and catalysis (Kretz, Bats, Lerner, & Wagner, 2007).

Photothermally Induced Bergman Cyclization

A study on photothermally induced Bergman cyclization involving 4,5-bis(phenylethynyl)benzene-1,2-diol (Kraft et al., 2003) reveals the compound's role in generating polymeric products through thermal and photothermal reactions, important in materials science (Kraft et al., 2003).

Detection of Metal Ions and Nitroaromatic Compounds

A luminescent Eu(iii)-based coordination polymer synthesized using a derivative of benzene-1,3-diol has shown high selectivity and sensitivity in detecting metal ions and nitroaromatic compounds, as explored by Bogale et al. (2016). This has implications for environmental monitoring and safety applications (Bogale et al., 2016).

properties

CAS RN

34155-91-4

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

5-undecylbenzene-1,3-diol

InChI

InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-10-11-15-12-16(18)14-17(19)13-15/h12-14,18-19H,2-11H2,1H3

InChI Key

SXRLJXDYAKBNRZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC1=CC(=CC(=C1)O)O

Canonical SMILES

CCCCCCCCCCCC1=CC(=CC(=C1)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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